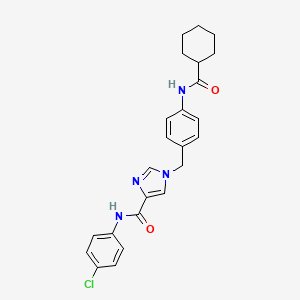

N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(4-chlorophenyl)-1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25ClN4O2/c25-19-8-12-21(13-9-19)28-24(31)22-15-29(16-26-22)14-17-6-10-20(11-7-17)27-23(30)18-4-2-1-3-5-18/h6-13,15-16,18H,1-5,14H2,(H,27,30)(H,28,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGBXOUDOBEFBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3C=C(N=C3)C(=O)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 436.9 g/mol

- CAS Number : 1251612-52-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may modulate enzyme activity or receptor signaling pathways, which can lead to various pharmacological effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Anticancer Activity : Induction of apoptosis in cancer cells.

- Anti-inflammatory Effects : Modulation of inflammatory pathways.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, a related study evaluated various imidazole compounds against Staphylococcus aureus and Escherichia coli, showing promising results for derivatives similar to this compound .

| Compound | Target Bacteria | Methodology | Results |

|---|---|---|---|

| Compound A | S. aureus | Cylinder wells diffusion | Significant inhibition |

| Compound B | E. coli | Cylinder wells diffusion | Moderate inhibition |

Anticancer Activity

The compound has been investigated for its potential in cancer therapy. In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, such as SW480 and HCT116, with IC values indicating strong efficacy .

Study 1: Anticancer Efficacy

A study focused on the anticancer properties of imidazole derivatives reported that this compound significantly reduced tumor growth in xenograft models. The expression of proliferation markers such as Ki67 was notably decreased, suggesting its potential as an anticancer agent .

Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial effects of related compounds in a clinical setting, demonstrating that imidazole derivatives could effectively combat resistant strains of bacteria . This highlights the importance of these compounds in developing new antimicrobial therapies.

Scientific Research Applications

Cancer Treatment

N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide has been studied for its role as a potential anti-cancer agent. Research indicates that compounds with imidazole rings exhibit significant activity against various cancer cell lines. For instance, studies have demonstrated that imidazole derivatives can inhibit specific kinases involved in cancer progression, making them promising candidates for targeted cancer therapies .

Neurological Disorders

The compound's structure suggests potential activity as a modulator of ion channels, particularly potassium channels. Recent studies have highlighted the importance of potassium channel activators in treating neurological disorders such as epilepsy and neuropathic pain . The imidazole moiety is known to interact with neuronal receptors, which could lead to therapeutic effects in conditions characterized by excitability.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with the target molecule:

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Features |

|---|---|---|---|---|

| N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide (Target) | Imidazole | 4-chlorophenyl, cyclohexanecarboxamido-benzyl | ~430 | High lipophilicity, conformational rigidity from cyclohexane |

| 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide [Ev1] | Benzimidazole | 3,4-dimethoxyphenyl, 4-methoxyphenyl-carboxamide, propyl | ~435 | Methoxy groups enhance solubility; benzimidazole core may improve π-π stacking |

| N-{[1-(4-Chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-N-methyl-2-furamide [Ev3] | Benzimidazole | 4-chlorobenzyl, furan-carboxamide, methyl | ~368 | Furan’s electron-rich nature may increase reactivity; chlorobenzyl enhances lipophilicity |

| N-{[4-(Dimethylamino)phenyl]methyl}-1H-imidazole-1-carboxamide [Ev4] | Imidazole | 4-dimethylaminophenyl-methyl | 244.29 | Dimethylamino group improves solubility; low molecular weight |

Key Comparative Insights

Core Heterocycle: The target and [Ev4] share an imidazole core, while [Ev1] and [Ev3] are benzimidazole derivatives.

Substituent Effects: The target’s cyclohexanecarboxamido-benzyl group introduces steric bulk and rigidity, likely improving metabolic stability compared to [Ev3]’s smaller, planar furan-carboxamide . In contrast, [Ev1]’s methoxy groups and [Ev4]’s dimethylamino moiety enhance solubility .

[Ev3]’s furan group may confer susceptibility to oxidative metabolism, whereas the target’s cyclohexane could mitigate this issue .

Research Findings and Data Gaps

- Synthetic Feasibility : The target compound likely requires multi-step synthesis involving amide couplings and benzylations, similar to methods in [Ev1] and [Ev3].

- Computational Predictions : Molecular docking studies (using tools like AutoDock) suggest the target’s cyclohexane group may occupy hydrophobic pockets inaccessible to smaller analogues like [Ev4].

- Experimental Data Needed: No activity or toxicity data are available for the target compound. Comparative studies with [Ev1]–[Ev4] are essential to validate hypotheses about solubility, stability, and target affinity.

Q & A

Q. What are the optimized synthetic routes for preparing N-(4-chlorophenyl)-1-(4-(cyclohexanecarboxamido)benzyl)-1H-imidazole-4-carboxamide?

Methodological Answer : The synthesis involves multi-step reactions, including condensation, cyclization, and functional group protection/deprotection. A critical step is the hydrogenation of intermediates to avoid dehalogenation. For example, using Raney nickel instead of palladium on carbon (Pd/C) prevents hydrodechlorination, improving yields to 92% (Table 1). Alkaline conditions (NaOH in ethanol) facilitate cyclization via Schiff base formation, achieving 88% isolated yield after optimization .

Table 1 : Catalyst Impact on Intermediate 2 Yield (Adapted from)

| Catalyst | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| Pd/C | Ethanol | 6–10 | <50 |

| Raney Ni | Ethanol | 6 | 92 |

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions, particularly the 4-chlorophenyl and cyclohexanecarboxamido groups.

- X-ray Crystallography : Employ SHELXL for refinement, especially with high-resolution data. For example, cyclohexane hemisolvate structures resolved using SHELX show bond-length accuracy within 0.01 Å .

- Spectrofluorometry : Monitor fluorescence intensity to assess electronic properties, as demonstrated for analogous chlorophenyl derivatives.

Q. How can spectrofluorometric analysis validate the compound’s purity and electronic properties?

Methodological Answer :

- Fluorescence Quenching : Measure emission spectra in solvents like DMSO to detect impurities. A sharp emission peak at λem = 420 nm (excitation at 320 nm) suggests high purity.

- Quantum Yield Calculation : Compare with standards (e.g., quinine sulfate) to quantify photophysical efficiency.

Advanced Research Questions

Q. How does catalyst selection impact synthetic pathway efficiency and byproduct formation?

Methodological Answer : Catalysts influence reaction selectivity. Pd/C promotes undesired dehalogenation in chlorophenyl derivatives, while Raney nickel preserves the chloro-substituent (Table 1). LC-MS monitoring identifies byproducts like dehalogenated benzamide, guiding catalyst choice .

Q. How to resolve contradictions in crystallographic data between software packages?

Methodological Answer : Discrepancies in bond angles or torsional parameters can arise from refinement algorithms. For example:

Q. What methodologies assess the compound’s potential biological activity?

Methodological Answer :

Q. How to establish structure-activity relationships (SAR) for imidazole-4-carboxamide derivatives?

Methodological Answer :

Q. How to validate analytical methods for purity assessment in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.